ethyl 4-hydroxy-1H-1,2,3-triazole-5-carboxylate
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Overview
Description
Ethyl 4-hydroxy-1H-1,2,3-triazole-5-carboxylate is a heterocyclic compound that belongs to the triazole family Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-hydroxy-1H-1,2,3-triazole-5-carboxylate typically involves the reaction of ethyl acetoacetate with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then subjected to cyclization with sodium nitrite in the presence of acetic acid to yield the desired triazole compound .
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pH, and reaction time. The use of catalysts and solvents that facilitate the reaction while minimizing by-products is also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-hydroxy-1H-1,2,3-triazole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The triazole ring can be reduced under specific conditions.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of ethyl 4-oxo-1H-1,2,3-triazole-5-carboxylate.
Reduction: Formation of this compound derivatives.
Substitution: Formation of various substituted triazole derivatives.
Scientific Research Applications
Ethyl 4-hydroxy-1H-1,2,3-triazole-5-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its potential anti-inflammatory and neuroprotective properties.
Industry: Utilized in the synthesis of dyes, photographic materials, and corrosion inhibitors.
Mechanism of Action
The mechanism of action of ethyl 4-hydroxy-1H-1,2,3-triazole-5-carboxylate involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. This inhibition can lead to various biological effects, such as reduced inflammation or neuroprotection .
Comparison with Similar Compounds
Similar Compounds
1H-1,2,4-Triazole: Another triazole compound with similar biological activities.
Ethyl 1H-1,2,3-triazole-4-carboxylate: A closely related compound with slight structural differences.
Uniqueness
Ethyl 4-hydroxy-1H-1,2,3-triazole-5-carboxylate is unique due to the presence of the hydroxyl group at the 4-position, which imparts distinct chemical reactivity and biological activity compared to other triazole derivatives .
Properties
IUPAC Name |
ethyl 5-oxo-1,2-dihydrotriazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O3/c1-2-11-5(10)3-4(9)7-8-6-3/h2H2,1H3,(H2,6,7,8,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLXALEMGVGAONO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NNNC1=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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